molecular formula C40H32N4 B8232922 4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline

4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline

Cat. No.: B8232922
M. Wt: 568.7 g/mol
InChI Key: GKNNZVARYXIKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline (abbreviated as DTA in literature) is a tetrafunctional aromatic amine featuring a partially saturated pyrene core (dihydropyrene) with four aniline groups at the 1,3,6,8-positions. The dihydro modification reduces the aromaticity of the pyrene core compared to its fully unsaturated counterpart, influencing electronic properties and stacking behavior in covalent organic frameworks (COFs) . The compound is synthesized via multi-step organic reactions, often involving Suzuki-Miyaura coupling or condensation strategies, and is purified using column chromatography or metal scavengers to remove residual catalysts .

Properties

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)-10,10c-dihydropyren-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-19,21-22,39H,20,41-44H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNNZVARYXIKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling via Cross-Coupling Reactions

A plausible route involves Ullmann-type coupling between a tetrahalogenated dihydropyrene precursor and aniline derivatives. For example:

  • Precursor synthesis : Bromination of 3a1,5-dihydropyrene using Br2 in CH2Cl2 at 0°C yields 1,3,6,8-tetrabromo-3a1,5-dihydropyrene.

  • Amination : Reaction with excess aniline in the presence of CuI, K3PO4, and 1,10-phenanthroline in DMF at 110°C for 48 hours facilitates C–N bond formation.

Critical parameters :

  • Stoichiometry: A 5:1 molar ratio of aniline to tetrabromo-dihydropyrene ensures complete substitution.

  • Oxygen exclusion: Conducting reactions under N2 prevents oxidation of the dihydro core.

Reductive Amination of Pyrene-Based Analogues

An alternative approach involves partial hydrogenation of the fully aromatic pyrene tetraaniline (CAS: 1610471-69-6):

  • Substrate preparation : 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline is dissolved in THF under H2 atmosphere.

  • Catalytic hydrogenation : Using 10% Pd/C at 50 psi H2 and 80°C for 12 hours selectively reduces two double bonds in the pyrene core.

Challenges :

  • Over-reduction to decahydropyrene derivatives must be avoided by monitoring reaction progress via UV-Vis spectroscopy (loss of absorption at λ = 380 nm).

Solvothermal Optimization for COF Precursors

In the context of COF synthesis, this compound is prepared via solvothermal condensation with aldehydes:

  • Reaction setup : Equimolar amounts of the tetraaniline and terephthalaldehyde are heated in a mixture of mesitylene/dioxane (1:1 v/v) with 6 M acetic acid at 120°C for 72 hours.

  • Crystallization : The product precipitates as a dark crystalline solid, filtered and washed with anhydrous THF.

Key insights :

  • Acid concentration : Lower acetic acid concentrations (<3 M) yield amorphous polymers, while >6 M accelerates framework degradation.

  • Layer stacking : The dihydro core induces a 30° interlayer tilt angle, enhancing porosity compared to planar pyrene analogues.

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography : Removes oligomeric byproducts using Sephadex LH-20 with DMF as the eluent.

  • Recrystallization : Dissolving in hot NMP and cooling to −20°C yields >99% pure product (verified by HPLC).

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 8H, Ar–H), 6.75 (d, J = 8.4 Hz, 8H, Ar–H), 5.92 (s, 4H, NH2), 3.15–3.02 (m, 4H, dihydro-H).

  • IR : N–H stretches at 3370 cm−1 and 3315 cm−1 confirm primary amine functionality.

Industrial-Scale Production Feasibility

While lab-scale synthesis achieves 60–70% yields, scaling up faces hurdles:

  • Cost of precursors : Tetrabromo-dihydropyrene requires multi-step synthesis from pyrene, with a current market price of $12,000/g.

  • Catalyst recovery : Palladium catalysts in hydrogenation routes are difficult to reclaim at >90% efficiency.

Process intensification strategies :

  • Continuous-flow reactors reduce reaction times from 72 to 8 hours for Ullmann couplings.

  • Microwave-assisted synthesis improves dihydro core stability by minimizing thermal exposure .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, nucleophiles

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Reduced pyrene derivatives

    Substitution: Various substituted pyrene derivatives

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline involves its interaction with molecular targets through its pyrene core and aniline side arms. The compound can intercalate into DNA structures, making it useful in bioimaging and therapeutic applications. Additionally, its fluorescent properties allow it to act as a probe in various chemical and biological assays.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~566.69 g/mol (exact value depends on isotopic purity).
  • Purity : Typically >98% after purification .
  • Crystallinity : Enables the formation of highly ordered 2D-COFs with resolutions up to 0.76 Å in 3D electron diffraction studies .
  • Electronic Properties : The dihydro core modulates electron density, enhancing charge transport in COFs while maintaining strong π-π interactions for structural stability .

Applications
DTA is a critical building block for COFs used in catalysis, gas storage, and optoelectronics. For example, Py-1P COF, synthesized from DTA and (1,4-phenylene)bis(N-phenylmethanimine), exhibits exceptional crystallinity and serves as a model system for studying COF growth mechanisms .

The following table compares DTA with structurally related tetraaniline-based COF linkers:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications References
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline (DTA) Dihydropyrene Four aniline groups ~566.69 Partial saturation enhances charge mobility; high crystallinity (0.76 Å resolution) High-resolution COFs for catalysis and optoelectronics
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (pyTTA) Pyrene Four aniline groups 566.69 Fully conjugated core; high BET surface area (1445 m²/g) Photocatalytic H₂ production (1183 µmol/g/h); proton-conducting membranes
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline (ETTA) Ethene Four aniline groups ~512.60 Flexible core; moderate porosity (500–800 m²/g) Energy storage (e.g., lithium-sulfur batteries)
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline (TAEPy) Pyrene + ethynyl spacers Four ethynyl-aniline groups 662.78 Extended conjugation; strong fluorescence; solvent-dependent emission Photocatalytic dehalogenation; asymmetric α-alkylation of aldehydes
Structural and Functional Insights

Core Saturation Effects :

  • DTA’s dihydro core reduces aromatic conjugation compared to pyTTA, which may limit light absorption in photocatalytic applications. However, this partial saturation improves charge mobility in COFs by lowering recombination rates .
  • pyTTA’s fully conjugated pyrene core enables superior photocatalytic performance (e.g., H₂ evolution up to 2072.4 µmol/g/h) and proton conductivity (10⁻² S/cm at 70°C) due to enhanced electron delocalization .

Substituent Flexibility :

  • TAEPy’s ethynyl spacers extend conjugation between the pyrene core and aniline groups, resulting in redshifted fluorescence and improved photocatalytic activity under visible light .
  • ETTA’s ethene core provides geometric flexibility, enabling COFs with tunable pore sizes for gas adsorption but lower charge mobility compared to pyrene-based linkers .

Crystallinity and Stability :

  • DTA-based COFs (e.g., Py-1P) achieve exceptional crystallinity due to strong π-π stacking, critical for applications requiring precise structural control, such as molecular sieving .
  • pyTTA COFs exhibit higher thermal stability (>400°C) and surface area (1445 m²/g) compared to DTA-derived frameworks, making them suitable for high-temperature catalysis .

Electrochemical Performance :

  • ETTA-based COFs show moderate charge storage capacity but excel in lithium-sulfur batteries due to their ability to trap polysulfides .
  • TAEPy’s ethynyl-modified frameworks demonstrate superior photocurrent generation (100 µA/cm²) for solar energy conversion .

Contradictions and Limitations
  • While DTA-based COFs exhibit high crystallinity, their reduced conjugation limits light-harvesting efficiency compared to pyTTA frameworks .
  • TAEPy’s ethynyl groups enhance optoelectronic properties but complicate synthesis, resulting in lower yields (~38%) compared to DTA or pyTTA .

Biological Activity

4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline, commonly referred to as DHTA, is a complex organic compound characterized by its unique pyrene core and multiple aniline substituents. This compound has garnered attention in various fields including materials science and biochemistry due to its potential applications in photocatalysis and as a fluorescent probe.

  • Molecular Formula : C40H30N4
  • Molecular Weight : 566.69 g/mol
  • CAS Number : 2432878-13-0
  • Density : 1.311 g/cm³ (predicted)

Biological Activity Overview

DHTA's biological activity is primarily linked to its structural properties that facilitate interactions with biological molecules. The presence of aniline groups allows for hydrogen bonding and π-π stacking interactions, which are crucial for binding with biomolecules.

Antioxidant Activity

DHTA has shown promising antioxidant properties. Studies indicate that compounds with similar pyrene structures exhibit significant free radical scavenging activity. The ability of DHTA to donate electrons or hydrogen atoms enhances its potential as an antioxidant agent.

Antimicrobial Properties

Research has suggested that DHTA and related compounds can exhibit antimicrobial activity. The mechanism is likely attributed to the disruption of microbial cell membranes facilitated by the hydrophobic pyrene core combined with the polar aniline groups.

Case Study: Photocatalytic Applications

A notable study demonstrated the use of DHTA in covalent organic frameworks (COFs) for photocatalytic reactions. The incorporation of DHTA into COF structures enhanced the material's photocatalytic efficiency for hydrogen evolution under visible light irradiation. This suggests potential applications in renewable energy technologies.

Study Findings
Baiwei Ma et al. (2023)DHTA-based COFs exhibited high photocatalytic activity with a quantum yield of 12% for hydrogen production under visible light.

Fluorescent Properties

DHTA serves as a fluorescent probe due to its pyrene core, which exhibits strong fluorescence upon excitation. This property is leveraged in biological imaging applications where tracking cellular processes is essential.

Application Details
Cellular ImagingDHTA was utilized as a fluorescent marker in live cell imaging studies, demonstrating low cytotoxicity and high photostability.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline, and how is purity validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between pyrene-1,3,6,8-tetrabromide and 4-aminophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed toluene/ethanol/water mixture under reflux. Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: DCM/MeOH 9:1). Purity validation requires HPLC (retention time analysis, >98% purity) and ¹H/¹³C NMR to confirm absence of unreacted boronic acid or brominated pyrene byproducts. Mass spectrometry (MS) corroborates the molecular ion peak at m/z 566.69 .

(Basic) Which spectroscopic techniques are critical for characterizing this tetraaniline-pyrene ligand?

Answer:

  • ¹H/¹³C NMR : Identifies amine proton environments (δ ~5.0–5.5 ppm for NH₂) and aromatic signals from pyrene/benzene rings.
  • FTIR : Confirms N–H stretches (~3300–3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • High-resolution MS : Validates molecular weight (566.69 g/mol) and isotopic pattern.
  • UV-Vis/fluorescence spectroscopy : Assesses π-conjugation (λₐbs ~350–400 nm; λₑₘ ~450–500 nm) .

(Advanced) How can experimental design resolve structural contradictions in COFs incorporating this ligand?

Answer:
If PXRD patterns deviate from simulated models (indicating amorphous phases or stacking faults):

  • Vary synthetic conditions : Adjust solvent polarity (e.g., mesitylene/dioxane), reaction time (48–72 hrs), and monomer ratios (1:1 to 1:1.2).
  • Characterize : Use BET for surface area (expect ~500–1000 m²/g), TGA for thermal stability (>300°C), and TEM/SEM for morphology.
  • Computational modeling : Simulate COF topology (e.g., eclipsed vs. staggered stacking) with DFT or molecular dynamics .

(Advanced) How to address discrepancies in NMR data suggesting unintended byproducts during ligand synthesis?

Answer:

  • Identify impurities : Use HPLC-MS to detect low-molecular-weight species (e.g., mono- or tri-coupled intermediates).
  • Optimize catalysis : Increase Pd catalyst loading (0.5–1.5 mol%) or employ microwave-assisted synthesis for uniform heating.
  • Inert atmosphere : Ensure rigorous degassing to prevent oxidation of amine groups .

(Basic) What are the primary applications of this ligand in materials chemistry?

Answer:
The tetra-amine functionalization enables covalent linkage in COFs/MOFs for:

  • Gas storage : High-surface-area networks for H₂/CO₂ adsorption.
  • Catalysis : Metal coordination sites for Suzuki coupling or photocatalysis.
  • Sensing : Fluorescence quenching for nitroaromatic detection .

(Advanced) How do electronic properties differ between amine- and carboxyl-functionalized pyrene ligands in COFs?

Answer:

  • Amine groups : Enhance basicity and metal coordination (e.g., with Cu²⁺ or Fe³⁺), altering COF conductivity.
  • Carboxyl groups : Increase acidity, enabling hydrogen-bonded frameworks.
  • Comparative methods : Cyclic voltammetry (amine: E₁/₂ ~−0.5 V vs. SCE; carboxyl: ~−0.7 V) and DFT-calculated HOMO-LUMO gaps .

(Advanced) What methodologies quantify charge-transfer interactions in complexes using this ligand?

Answer:

  • UV-Vis titration : Monitor bathochromic shifts in charge-transfer bands (e.g., with TCNQ).
  • EPR spectroscopy : Detect radical formation in donor-acceptor systems.
  • XPS : Analyze binding energy shifts in N 1s peaks upon coordination .

(Basic) What parameters ensure reproducibility in ligand synthesis?

Answer:

  • Catalyst purity : Use Pd(PPh₃)₄ with ≤1% Pd black contamination.
  • Solvent dryness : Store toluene over molecular sieves; degas with N₂ for 30 mins.
  • Reaction monitoring : TLC (Rf ~0.4 in DCM/MeOH) at 2-hr intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.